Cas no 4430-37-9 (1-isothiocyanato-2-(methylsulfanyl)ethane)

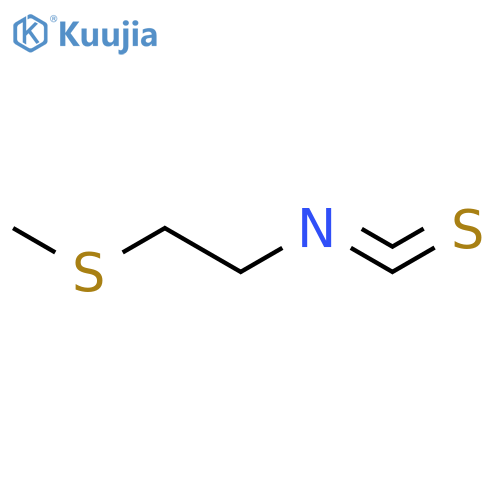

4430-37-9 structure

商品名:1-isothiocyanato-2-(methylsulfanyl)ethane

1-isothiocyanato-2-(methylsulfanyl)ethane 化学的及び物理的性質

名前と識別子

-

- 1-isothiocyanato-2-(methylsulfanyl)ethane

- 1-isothiocyanato-2-methylsulfanyl-ethane

- (2-isothiocyanatoethyl)(methyl)sulfane

- UNII-5FU6H57DXN

- EAA43037

- Ethane, 1-isothiocyanato-2-(methylthio)-

- EN300-115917

- SCHEMBL10585683

- 844-156-5

- AT25553

- Isothiocyanic acid, 2-(methylthio)ethyl ester

- 2-(Methylthio)ethyl isothiocyanate

- 5FU6H57DXN

- 4430-37-9

- 2-Methylthioethyl isothiocyanate

- DTXCID50418873

- AKOS013282544

- DTXSID90468054

- 1-Isothiocyanato-2-(methylthio)ethane

-

- インチ: InChI=1S/C4H7NS2/c1-7-3-2-5-4-6/h2-3H2,1H3

- InChIKey: NRORKJAOHOBIMQ-UHFFFAOYSA-N

- ほほえんだ: CSCCN=C=S

計算された属性

- せいみつぶんしりょう: 133.00199157Da

- どういたいしつりょう: 133.00199157Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 75.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 69.8Ų

1-isothiocyanato-2-(methylsulfanyl)ethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-115917-0.25g |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 0.25g |

$325.0 | 2023-05-24 | |

| TRC | B452455-50mg |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 50mg |

$ 160.00 | 2022-06-07 | ||

| TRC | B452455-100mg |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 100mg |

$ 250.00 | 2022-06-07 | ||

| Aaron | AR01A2S6-5g |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 5g |

$2642.00 | 2025-02-09 | |

| Aaron | AR01A2S6-10g |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 10g |

$3907.00 | 2023-12-14 | |

| A2B Chem LLC | AV48682-500mg |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 500mg |

$574.00 | 2024-04-20 | |

| A2B Chem LLC | AV48682-100mg |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 100mg |

$275.00 | 2024-04-20 | |

| 1PlusChem | 1P01A2JU-5g |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 5g |

$2408.00 | 2025-03-04 | |

| A2B Chem LLC | AV48682-2.5g |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 2.5g |

$1390.00 | 2024-04-20 | |

| Aaron | AR01A2S6-100mg |

1-isothiocyanato-2-(methylsulfanyl)ethane |

4430-37-9 | 95% | 100mg |

$339.00 | 2025-02-09 |

1-isothiocyanato-2-(methylsulfanyl)ethane 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

4430-37-9 (1-isothiocyanato-2-(methylsulfanyl)ethane) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量